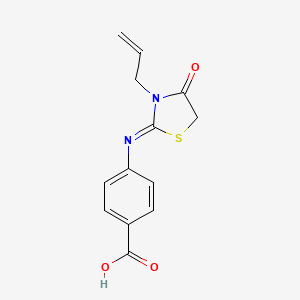

4-(3-Allyl-4-oxo-thiazolidin-2-ylideneamino)-benzoic acid

描述

Synthesis Analysis

The synthesis of thiazolidinone derivatives has been explored in various studies. For instance, the reduction and nitration of benzil followed by condensation with carbonyl compounds and cycloaddition with mercaptoacetic acid or 2-mercaptopropionic acid led to the formation of 4-oxothiazolidin-3-yl bibenzyls with antifungal properties . Similarly, the reaction of L-valine, arenealdehydes, mercaptoacetic acid, and DIPEA produced 2-aryl-3-benzyl-1,3-thiazolidin-4-ones, with the structure confirmed by NMR and X-ray crystallography . Microwave irradiation has been shown to be an efficient method for synthesizing 1,3-thiazolidin-4-ones from benzylidene-anilines and mercaptoacetic acid, offering higher yields compared to conventional heating .

Molecular Structure Analysis

The molecular structure of thiazolidinone derivatives has been characterized using various spectroscopic techniques. For example, the absolute configuration of diastereomers of thiazolidinone derivatives was assigned based on distinct NMR spectral features . X-ray crystallography confirmed the structure of 2-aryl-3-benzyl-1,3-thiazolidin-4-ones . The planarity of the 5-benzylidene-thiazolidine moiety and its inclination relative to the 4-aminobenzoic acid fragment was described in another study, with the crystal structure revealing layers of benzoic acid molecules held together by hydrogen bonds and π-π stacking interactions .

Chemical Reactions Analysis

Thiazolidinone compounds participate in various chemical reactions. For instance, they can undergo cycloaddition reactions to form spiro compounds, react with hydrazine hydrate to afford hydrazono compounds, and engage in condensation reactions with aromatic aldehydes to yield Schiff's bases . Additionally, thiazolidinone derivatives have been used as reagents for the spectrophotometric determination of palladium, forming complexes under optimal conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolidinone derivatives are closely related to their biological activities. Some derivatives have shown potent inhibitory activities against protein kinase CK2, with modifications to the benzoic acid moiety maintaining or enhancing these activities . Others have been investigated as inhibitors of carbonic anhydrase isoforms and evaluated for their anticancer activity against various cell lines, with certain compounds inducing apoptotic pathways . The antimicrobial and analgesic activities of thiazolidinone derivatives have also been screened, with the synthesis protocol involving key intermediates and reactions with thioacetic acid .

科学研究应用

Synthesis and Fungicidal Activity

- Siddiqui et al. (2003) reported the synthesis of novel thiazolidinone derivatives, which displayed significant fungicidal activities against Fusarium oxysporium and Penicillium citrinum, comparable to commercial fungicides like Dithane M-45 (Siddiqui et al., 2003).

Antibacterial Applications

- Dabholkar and Tripathi (2011) synthesized a derivative of 4-thioureidobenzoic acid that showed promising antibacterial activity against Gram-negative and Gram-positive bacteria (Dabholkar & Tripathi, 2011).

Biological Activity in Pharmaceutical Research

- Patel and Patel (2010) developed compounds for potential antibacterial and antifungal applications (Patel & Patel, 2010).

- Kaur et al. (2012) synthesized compounds for antipsychotic and anticonvulsant activities (Kaur et al., 2012).

Optical Properties

- El-Ghamaz et al. (2018) explored the linear and nonlinear optical properties of thiazolidinone derivatives, indicating potential in materials science (El-Ghamaz et al., 2018).

Antifibrotic and Anticancer Activities

- Kaminskyy et al. (2016) described the synthesis of amino(imino)thiazolidinone derivatives with notable antifibrotic and anticancer activities (Kaminskyy et al., 2016).

- Havrylyuk et al. (2010) performed antitumor screening of novel 4-thiazolidinones, identifying compounds with activity against various cancer cell lines (Havrylyuk et al., 2010).

Antimicrobial Evaluation

- Deep et al. (2014) synthesized 4-thiazolidinone derivatives and evaluated their significant antimicrobial activity against various bacterial and fungal strains (Deep et al., 2014).

安全和危害

This involves understanding the safety measures that need to be taken while handling the compound and the hazards associated with it. It includes toxicity, flammability, and environmental impact.

未来方向

This involves discussing potential future research directions or applications of the compound.

I hope this helps! If you have any other questions, feel free to ask.

属性

IUPAC Name |

4-[(4-oxo-3-prop-2-enyl-1,3-thiazolidin-2-ylidene)amino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O3S/c1-2-7-15-11(16)8-19-13(15)14-10-5-3-9(4-6-10)12(17)18/h2-6H,1,7-8H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFQNVNIGKFVADR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=O)CSC1=NC2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30362002 | |

| Record name | 4-(3-Allyl-4-oxo-thiazolidin-2-ylideneamino)-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30362002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>41.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49643362 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-(3-Allyl-4-oxo-thiazolidin-2-ylideneamino)-benzoic acid | |

CAS RN |

303093-13-2 | |

| Record name | 4-(3-Allyl-4-oxo-thiazolidin-2-ylideneamino)-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30362002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-((3-ALLYL-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE)AMINO)BENZOIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,3-Dihydro-1H-8-thia-5,7-diaza-cyclopenta[a]indene-4-thiol](/img/structure/B1301850.png)